6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir
Overview
Description
6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the cyclopentyl ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the silyl group: This step involves the use of dimethyl(phenyl)silane in the presence of a suitable catalyst.
Attachment of the benzyloxy group: This can be done through a nucleophilic substitution reaction.
Formation of the purine ring: This step involves the condensation of appropriate precursors to form the purine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting purine-related pathways.
Synthetic Organic Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of purine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base found in nucleic acids.
Caffeine: A stimulant that contains a purine structure.
Uniqueness
What sets 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-[dimethyl(phenyl)silyl]-2-methylidene-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2Si/c1-18-21(16-34-15-19-10-6-4-7-11-19)23(35(2,3)20-12-8-5-9-13-20)14-22(18)32-17-29-24-25(32)30-27(28)31-26(24)33/h4-13,17,21-23H,1,14-16H2,2-3H3,(H3,28,30,31,33)/t21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLFXMXUWHGHSR-VABKMULXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CC(C(=C)C1COCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1COCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649761-24-0 | |
Record name | 2-Amino-9-((1S,3R,4S)-4-(dimethylphenylsilyl)-2-methylene-3-((phenylmethoxy)methyl)cyclopentyl)-1,9-dihydro-6H-purin-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649761240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-2-methylene-3-[(phenylmethoxy)methyl]cyclopentyl]-1,9-dihydro-6H-purin-6-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTP7YND4GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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